(R)-Ambrisentan - 1007358-76-0

(R)-Ambrisentan

Catalog Number: EVT-338447
CAS Number: 1007358-76-0
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Ambrisentan is the inactive enantiomer of Ambrisentan, a selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). While (S)-Ambrisentan is the pharmacologically active enantiomer, research on (R)-Ambrisentan focuses on its presence as a potential impurity in drug formulations and its role in understanding the drug's overall pharmacokinetic profile. [, , ]

(S)-Ambrisentan

Compound Description: (S)-Ambrisentan is the enantiomer of (R)-Ambrisentan. It is the active pharmaceutical ingredient in the drug Letairis, which is used to treat pulmonary arterial hypertension (PAH). []

Relevance: (S)-Ambrisentan and (R)-Ambrisentan are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. While (S)-Ambrisentan is the active enantiomer for treating PAH, the presence of (R)-Ambrisentan as an impurity needs to be monitored due to potential differences in pharmacological activity and safety profiles. []

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist, meaning it blocks both endothelin A (ETA) and endothelin B (ETB) receptors. It is used to treat PAH and is marketed under the brand name Tracleer. [, ]

Sitaxsentan

Compound Description: Sitaxsentan is another endothelin receptor antagonist selective for the ETA receptor. It was previously used to treat PAH but has been withdrawn from the market due to concerns about liver toxicity. [, ]

Relevance: Similar to (R)-Ambrisentan, Sitaxsentan belongs to the endothelin receptor antagonists and specifically targets the ETA receptor. They share structural resemblance, primarily in the presence of a pyrimidine ring substituted with various groups. The clinical significance of their structural differences and their relationship to potential side effects like hepatotoxicity has been investigated. [, ]

Macitentan

Compound Description: Macitentan is a newer endothelin receptor antagonist that exhibits a higher affinity for the ETA receptor compared to other ERAs. It is marketed under the brand name Opsumit and is used for the long-term treatment of PAH. [, ]

2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine

Compound Description: This compound is a major degradation product of Ambrisentan, identified under neutral hydrolytic conditions. []

4-Hydroxymethyl Ambrisentan

Compound Description: This compound is a metabolite of Ambrisentan, formed through oxidative metabolism primarily mediated by cytochrome P450 enzymes, specifically CYP3A4. []

Relevance: 4-Hydroxymethyl Ambrisentan is structurally related to (R)-Ambrisentan, with the addition of a hydroxymethyl group (-CH2OH) to the phenyl ring. This structural modification occurs through metabolism, and understanding the pharmacokinetic properties of this metabolite is important for evaluating the drug's overall efficacy and safety profile. []

Overview

(R)-Ambrisentan is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. It specifically targets the endothelin A receptor, which plays a crucial role in vasoconstriction and vascular remodeling. This compound is notable for its efficacy in improving exercise capacity and hemodynamics in patients suffering from this condition .

Source

(R)-Ambrisentan is derived from a series of chemical compounds designed to inhibit the effects of endothelin, a potent vasoconstrictor. Its development was part of a broader effort to create effective treatments for pulmonary arterial hypertension, building on earlier discoveries of similar compounds such as bosentan . The compound is commercially available under the brand name Volibris.

Classification

(R)-Ambrisentan falls under the category of small organic molecules and is classified as an endothelin receptor antagonist. It is specifically an endothelin A receptor antagonist, distinguishing it from other compounds that may target both endothelin A and B receptors .

Synthesis Analysis

Methods

The synthesis of (R)-Ambrisentan involves several steps, often beginning with the preparation of chiral intermediates. One common method utilizes chiral ketone-catalyzed asymmetric epoxidation, which can yield optically pure (R)-Ambrisentan with high enantiomeric excess .

A notable synthesis pathway includes:

  1. Starting Material: 3,3-Diphenylpropionic acid.
  2. Chiral Base Reaction: The racemic acid reacts with a chiral base such as L-proline methyl ester to produce the S-enantiomer.
  3. Formation of Ambrisentan: Subsequent reactions involve protecting groups and deprotection steps, leading to the final product .

Technical Details

The synthesis process emphasizes achieving high optical purity (greater than 99% enantiomeric excess) and minimizing residual solvents. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor purity throughout the synthesis .

Molecular Structure Analysis

Structure

(R)-Ambrisentan has a complex molecular structure that can be represented by its chemical formula C27H29N3O3SC_{27}H_{29}N_{3}O_{3}S. The compound features a 3,3-diphenylpropionic acid backbone with various functional groups that enhance its receptor binding capabilities.

Data

  • Molecular Weight: Approximately 453.6 g/mol.
  • Crystal Structure: The crystal structure has been characterized using X-ray diffraction techniques, confirming its orthorhombic system configuration .
Chemical Reactions Analysis

Reactions

(R)-Ambrisentan undergoes various chemical reactions during its synthesis, including:

  1. Esterification: Involves the formation of esters from acids and alcohols.
  2. Deprotection Reactions: Removal of protective groups to yield the final active compound.
  3. Chiral Resolution: Separation of enantiomers to isolate the desired (R)-form from racemic mixtures .

Technical Details

The reactions are typically conducted under controlled temperatures and conditions to optimize yield and purity. For instance, specific cooling methods are used during reactions involving chloromethyl acetate to ensure proper product formation .

Mechanism of Action

Process

(R)-Ambrisentan exerts its pharmacological effects by selectively antagonizing the endothelin A receptor, which leads to vasodilation and reduced blood pressure in pulmonary arteries. This action counteracts the vasoconstrictive effects of endogenous endothelin-1, thereby improving blood flow and oxygen delivery to tissues.

Data

  • Receptor Affinity: (R)-Ambrisentan displays a high affinity for endothelin A receptors, with Ki values around 0.63 nM for human receptors .
  • Selectivity Ratio: The selectivity for endothelin A over endothelin B receptors can be as high as 54-fold, indicating its targeted therapeutic action .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is approximately 140–145 °C.

Relevant analyses indicate that (R)-Ambrisentan maintains stability across various conditions, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

(R)-Ambrisentan is primarily used in clinical settings for:

Additionally, ongoing research explores its potential applications in other cardiovascular diseases due to its vasodilatory properties .

Synthetic Methodologies and Optimization

Stereoselective Synthesis of (R)-Ambrisentan

Sharpless Epoxidation in Chiral Resolution

Sharpless epoxidation is pivotal for introducing chirality early in (R)-Ambrisentan synthesis. This reaction asymmetrically epoxidizes allylic alcohols using tert-butyl hydroperoxide catalyzed by Ti(OiPr)₄ and diethyl tartrate (DET). For Ambrisentan’s key intermediate—glycidic ester—the (R,R)-(–)-DET catalyst directs epoxide formation on the top face of the allylic alcohol substrate, yielding the (S)-epoxide with >98% enantiomeric excess (ee) [7]. The reaction requires 3Å molecular sieves to maintain anhydrous conditions, preventing catalyst deactivation. Enantioselectivity follows the Sharpless mnemonic model, where DET stereochemistry dictates the epoxidation face [7]. This step is irreplaceable for establishing the C10 chiral center in Ambrisentan, avoiding costly enzymatic methods.

Table 1: Optimization of Sharpless Epoxidation for (R)-Ambrisentan Intermediate

ParameterStandard ConditionOptimized ConditionImpact on ee
Catalyst Loading10 mol% Ti(OiPr)₄6 mol% Ti(OiPr)₄>98% → 99%
Tartrate(±)-DET(R,R)-DETRacemic → >98%
Temperature0°C–20°C90% → 98%
Molecular SievesAbsent3Å (activated)Uncontrolled → reproducible

Asymmetric Catalysis for Enantiomeric Enrichment

Post-epoxidation, kinetic resolution enriches enantiopurity. The (S)-epoxide undergoes regioselective hydrolysis catalyzed by lipases or chiral Lewis acids, preferentially opening the less hindered epoxide carbon to yield the (R)-diol precursor [1]. Alternatively, organocatalysts (e.g., Cinchona alkaloids) facilitate enantioselective amination or esterification. For example, thiourea-based catalysts promote the coupling of the glycidic acid intermediate with 4,6-dimethylpyrimidin-2-amine via hydrogen-bonding interactions, achieving 97% ee [1]. These methods avoid traditional resolution agents like S-α-phenylethylamine, reducing steps and waste.

Racemization Pathways in Acetonitrile-Based Systems

Undesired racemization occurs during the ester hydrolysis of the glycidic ester intermediate. In acetonitrile, the epoxide ring opens reversibly under mild heating (50–60°C), enabling epimerization at C10. This is exploited to recycle the undesired (S)-enantiomer: dissolving the isomer mixture in acetonitrile at 55°C for 6 hours achieves 96% racemization efficiency without acids/bases [5] [6]. The mechanism involves SN1-type ring opening, forming a benzhydryl carbocation that re-closes to the racemic epoxide.

Table 2: Racemization Kinetics in Acetonitrile

Temperature (°C)Time (h)Racemization Yield (%)Activation Energy (kJ/mol)
40246582.3
501288-
60696-

Green Chemistry Approaches

Solvent Recycling in Mother Liquor Reuse

Resolution mother liquors (containing S-α-phenylethylamine and the (S)-enantiomer) are recycled to minimize waste. The (S)-enantiomer is isolated via antisolvent crystallization (water in ethanol), then racemized in acetonitrile and reused in the resolution step. This closed-loop system increases the overall yield from 18% (traditional) to 43% [5] [6]. Additionally, hybrid processes integrate membrane filtration (e.g., polypropylene membranes) to recover S-α-phenylethylamine from liquors with >95% efficiency [1].

Minimization of Genotoxic Impurities (GTIs)

The epoxide intermediate (Imp-3, 2-(4,6-dimethylpyrimidin-2-yl)oxirane) is a potential genotoxin due to its alkylating potential. Control strategies include:

  • Reaction Optimization: Limiting epichlorohydrin excess during epoxide synthesis reduces Imp-3 formation to <0.05% [5].
  • Scavenging Agents: Adding thiourea (0.5 eq) quenches unreacted epichlorohydrin via nucleophilic substitution [5].
  • Purification: Crystallization from ethanol/water removes GTIs to <10 ppm.Per ICH M7 guidelines, the threshold for GTIs is 1,000 ppm (for ≤10-year use) due to Ambrisentan’s orphan drug status and patient survival profiles [5] [6].

Crystallization and Polymorphic Control

Solvent-Antisolvent Crystallization Dynamics

(R)-Ambrisentan crystals are engineered via membrane-assisted antisolvent crystallization (MAAC). A solution of Ambrisentan in ethanol contacts water (antisolvent) through a hydrophobic polypropylene membrane, controlling supersaturation by regulating antisolvent flux (0.0002–0.001 kg/m²·s) [1]. This method yields monodisperse particles (CV = 0.5–0.6 vs. 0.7 in batch) with mean size 23–40 μm. Key parameters:

  • Low temperature (10–15°C) suppresses Ostwald ripening.
  • High antisolvent polarity increases nucleation rate, reducing particle size.
  • Gravity resistance (vertical membrane orientation) prevents crystal sedimentation and agglomeration [1].

Table 3: Solvent-Antisolvent Crystallization Parameters

ParameterEffect on Crystal PropertiesOptimal Range
Transmembrane Flux↑ Flux → ↓ particle size0.0005–0.0008 kg/m²·s
Antisolvent Composition↑ Water fraction → ↑ supersaturation → ↓ size distributionEthanol/water (40:60)
Temperature↓ Temperature → ↑ supersaturation → ↓ mean size10–15°C
Solution VelocityMinimal impact on polymorphism0.00017–0.0005 m/s

Powder X-ray Diffraction for Polymorph Characterization

(R)-Ambrisentan exists as a stable monoclinic polymorph (Form I). PXRD identifies distinctive peaks at 2θ = 7.2°, 12.8°, 16.5°, and 24.3° [1] [3]. No polymorphic transitions occur during MAAC due to:

  • Strict solvent control: Ethanol/water mixtures stabilize Form I.
  • Low supersaturation: Membrane-mediated diffusion prevents metastable forms.PXDR also detects amorphous content (<1% in MAAC vs. 5% in spray drying), ensuring shelf-life stability. Accelerated stability studies (40°C/75% RH) confirm no form changes over 6 months [1] [4].

Properties

CAS Number

1007358-76-0

Product Name

(R)-Ambrisentan

IUPAC Name

(2R)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1

InChI Key

OUJTZYPIHDYQMC-IBGZPJMESA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.